D-Galactose-6,6-C-t2(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-6,6-C-t2(9CI) is a specialized derivative of D-Galactose, a naturally occurring aldohexose. D-Galactose is a carbohydrate monomer found abundantly in nature, particularly in macroalgae, plants, and dairy products. It is a C4 epimer of glucose and plays a significant role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-6,6-C-t2(9CI) involves specific synthetic routes that typically include microbial fermentation and enzyme-catalyzed conversion. These methods utilize galactose-rich biomass as a starting material. The process often involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose .
Industrial Production Methods
Industrial production of D-Galactose-6,6-C-t2(9CI) leverages biotechnological processes, including microbial fermentation and enzyme-catalyzed conversion. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose-6,6-C-t2(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include derivatives of D-Galactose-6,6-C-t2(9CI) that have enhanced properties for specific applications, such as increased solubility or stability .
Wissenschaftliche Forschungsanwendungen
D-Galactose-6,6-C-t2(9CI) has a wide range of scientific research applications:
Chemistry: Used as a raw material for synthesizing various chemical compounds.
Biology: Plays a role in studying carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of biofuels and low-calorie sweeteners .
Wirkmechanismus
The mechanism of action of D-Galactose-6,6-C-t2(9CI) involves its interaction with specific enzymes and receptors in biological systems. For instance, it is converted to galactose 1-phosphate by galactokinase in the Leloir pathway. This conversion is crucial for its metabolic functions and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
D-Galactose-6,6-C-t2(9CI) can be compared with other similar compounds such as D-Tagatose and D-Galactose. While D-Tagatose is known for its low-calorie sweetening properties, D-Galactose is widely studied for its role in carbohydrate metabolism. D-Galactose-6,6-C-t2(9CI) stands out due to its unique synthetic routes and specific applications in various fields .
List of Similar Compounds
- D-Tagatose
- D-Galactose
- D-Galactose-6-phosphate
Eigenschaften
Molekularformel |
C6H12O6 |
---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
Isomerische SMILES |
[3H]C([3H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.